Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Description
Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a fused cyclopropane-oxane ring system. Its structure includes a methyl ester at position 3 and a cyano group, which distinguishes it from simpler bicyclo[3.1.0]hexane derivatives. This compound is primarily used in pharmaceutical and organic synthesis research due to its rigid bicyclic framework and functional versatility .
Properties
IUPAC Name |
methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7(10)8(4-9)2-5-6(3-8)12-5/h5-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZHANPALPAIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2C(C1)O2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a nitrile oxide, followed by esterification. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceuticals.
Material Science: Its unique structure makes it valuable for studying the properties of new materials.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 36597-03-2)
- Structure: Lacks the cyano group at position 3.
- Molecular Formula : C₇H₁₀O₃ (MW: 142.15 g/mol).
- Key Differences: The absence of the cyano group reduces polarity and may decrease reactivity in nucleophilic substitution reactions. This compound is often used as a precursor for more complex derivatives .
Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 335599-07-0)
- Structure : Ethyl ester at position 6 and oxygen at position 3 (vs. methyl ester and oxygen at position 6 in the target compound).
- Molecular Formula : C₈H₁₂O₃ (MW: 156.18 g/mol).
- The altered oxygen position modifies ring strain and reactivity .
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2)
- Structure : Replaces the oxygen bridge with a nitrogen atom (aza substitution) and includes a tert-butyl ester.
- Molecular Formula: C₉H₁₅NO₃ (MW: 185.22 g/mol).
- Key Differences : The nitrogen introduces basicity, enabling coordination with metal catalysts or participation in acid-base reactions. This compound is valuable in medicinal chemistry for protease inhibition studies .
3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2121431-60-3)
- Structure : Carboxylic acid at position 6 and methyl ester at position 3.
- Molecular Formula : C₉H₁₂O₄ (MW: 184.19 g/mol).
- Key Differences : The carboxylic acid group enhances water solubility and enables conjugation with amines or alcohols, making it suitable for peptide-mimetic drug design .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate | C₈H₉NO₃ | 167.16 (estimated) | Not explicitly provided | 3-Cyano, 3-methyl ester |
| Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | C₇H₁₀O₃ | 142.15 | 36597-03-2 | 3-Methyl ester |
| Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | C₈H₁₂O₃ | 156.18 | 335599-07-0 | 6-Ethyl ester |
| tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | C₉H₁₅NO₃ | 185.22 | 114214-49-2 | 3-tert-Butyl ester, 3-aza bridge |
Biological Activity
Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate, also known by its CAS number 2173999-31-8, is a bicyclic compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₇H₉N₁O₃
- Molecular Weight : 141.15 g/mol
- Density : Approximately 1.2 g/cm³
- Boiling Point : 188.5 °C at 760 mmHg
- SMILES Notation :
COC(=O)C1(CC2C(C1)O2)C#N
1. Inhibition of Enzymatic Pathways
Research indicates that compounds similar to this compound can inhibit key enzymatic pathways involved in cellular metabolism. For instance, studies on related compounds have shown that they can act as inhibitors of fatty acid synthase (FASN), a critical enzyme in lipid biosynthesis, which is often overexpressed in cancer cells .
2. Antioxidant Properties
Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress. Antioxidants are crucial in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .
Study on Anticancer Activity
A significant study investigated the effects of related bicyclic compounds on cancer cell lines. The results indicated that these compounds could reduce cell viability and induce apoptosis in specific cancer types through the modulation of metabolic pathways, including those involving mitochondrial function .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. These studies typically focus on the compound's impact on cell viability, oxidative stress markers, and potential genotoxic effects. The findings suggest a moderate toxicity profile at higher concentrations, necessitating further research to establish safe dosage levels for therapeutic use .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
